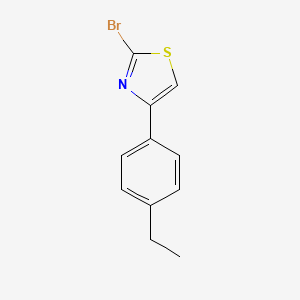

2-bromo-4-(4-ethylphenyl)Thiazole

CAS No.: 99983-39-8

Cat. No.: VC3280396

Molecular Formula: C11H10BrNS

Molecular Weight: 268.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99983-39-8 |

|---|---|

| Molecular Formula | C11H10BrNS |

| Molecular Weight | 268.17 g/mol |

| IUPAC Name | 2-bromo-4-(4-ethylphenyl)-1,3-thiazole |

| Standard InChI | InChI=1S/C11H10BrNS/c1-2-8-3-5-9(6-4-8)10-7-14-11(12)13-10/h3-7H,2H2,1H3 |

| Standard InChI Key | DPVUSBDBEOXCSL-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)C2=CSC(=N2)Br |

| Canonical SMILES | CCC1=CC=C(C=C1)C2=CSC(=N2)Br |

Introduction

Chemical Structure and Basic Properties

Molecular Structure

2-Bromo-4-(4-ethylphenyl)Thiazole belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. The compound features three key structural components:

-

A thiazole core with nitrogen at position 3 and sulfur at position 1

-

A bromine substituent at the 2-position

-

A 4-ethylphenyl group at the 4-position

Based on structural analysis of similar thiazole derivatives, the molecular formula is C₁₁H₁₀BrNS, with an estimated molecular weight of approximately 268.17 g/mol. The structure creates a planar heterocyclic system with the 4-ethylphenyl group likely positioned in the same plane as the thiazole ring to maximize π-electron conjugation.

The compound likely exhibits low water solubility but good solubility in organic solvents such as ethanol, methanol, acetone, and dichloromethane, similar to other brominated thiazole derivatives.

Spectroscopic Characteristics

The spectroscopic profile of 2-bromo-4-(4-ethylphenyl)Thiazole can be predicted based on related thiazole derivatives:

¹H NMR Spectroscopy: The hydrogen atoms in the compound would produce characteristic signals:

-

A singlet for the thiazole H-5 proton around δ 7.1-7.4 ppm

-

Two doublets for the para-substituted phenyl ring (H-2' and H-3') around δ 7.2-7.8 ppm

-

A quartet for the methylene protons of the ethyl group around δ 2.6-2.7 ppm

-

A triplet for the methyl protons of the ethyl group around δ 1.2-1.3 ppm

This pattern is comparable to the NMR data reported for similar compounds such as 2-hydrazineyl-4-(4-methylphenyl)thiazole, which shows aromatic signals at δ 7.72 and 7.18 ppm for the phenyl protons and a signal at δ 7.14 ppm for the thiazole H-5 .

Synthesis Methods

Bromination Routes

The most direct route to synthesize 2-bromo-4-(4-ethylphenyl)Thiazole would involve bromination of 4-(4-ethylphenyl)thiazole. Based on known synthesis methods for similar compounds, this can be achieved through several approaches:

-

Direct Bromination: Treatment of 4-(4-ethylphenyl)thiazole with bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or carbon tetrachloride, similar to the bromination method described for 2-bromo-4-methylthiazole.

-

Hantzsch Thiazole Synthesis: This approach involves the cyclization of α-bromoacetophenone derivatives with thiourea or thioamides followed by bromination at the 2-position. This method has been successfully applied to synthesize various brominated thiazole derivatives .

Table 2: Potential Bromination Methods for Synthesizing 2-Bromo-4-(4-ethylphenyl)Thiazole

Alternative Synthetic Pathways

Based on the synthesis of structurally similar compounds, alternative routes could include:

-

From 4-Ethylphenacyl Bromide: Similar to the synthesis described for 4-bromophenacyl bromide, 4-ethylacetophenone could be brominated to form 4-ethylphenacyl bromide, which could then undergo cyclization with a suitable sulfur-containing reagent to form the thiazole ring .

The reaction would proceed as follows:

-

Bromination of 4-ethylacetophenone using bromine in diethyl ether at temperatures below 20°C

-

Cyclization of the resulting 4-ethylphenacyl bromide with thiourea or a thioamide

-

Subsequent bromination at the 2-position of the thiazole ring

-

From 2-Mercapto-4-(4-ethylphenyl)thiazole: Another approach could involve the synthesis of 2-mercapto-4-(4-ethylphenyl)thiazole followed by conversion of the mercapto group to bromine through oxidative bromination .

Optimization of Reaction Conditions

The critical parameters for optimizing the synthesis of 2-bromo-4-(4-ethylphenyl)Thiazole would include:

-

Temperature Control: Maintaining temperatures below 20°C during bromination steps to ensure selectivity and prevent side reactions, as observed in the synthesis of 4-bromophenacyl bromide .

-

Solvent Selection: Using appropriate solvents such as diethyl ether for bromination steps and ethanol for cyclization reactions based on successful syntheses of similar compounds .

-

Purification Methods: Employing recrystallization from ethanol (95%) for purification, as demonstrated effective for similar brominated intermediates .

-

Reaction Monitoring: Using thin layer chromatography (TLC) on silica gel with appropriate solvent systems (e.g., 8:2 cyclohexane-acetone) to monitor reaction progress and confirm product formation .

Chemical Reactivity

Reactivity of the Bromo Group

The bromo substituent at the 2-position of the thiazole ring serves as an excellent leaving group, making 2-bromo-4-(4-ethylphenyl)Thiazole a valuable intermediate for further derivatization:

-

Nucleophilic Substitution: The bromine can be readily displaced by various nucleophiles (amines, thiols, alcohols) to introduce diverse functional groups at the 2-position.

-

Metal-Catalyzed Cross-Coupling: The bromo group enables various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, to form carbon-carbon bonds.

This reactivity pattern is observed in similar compounds like 2-bromo-4-methylthiazole, which undergoes various substitution reactions at the 2-position.

Modifications of the Thiazole Ring

The thiazole core of 2-bromo-4-(4-ethylphenyl)Thiazole can undergo several chemical transformations:

-

Oxidation: The ethyl group on the phenyl ring can potentially be oxidized to carboxylic acids under controlled conditions, similar to the oxidation of 2-bromo-4-methylthiazole to 2-bromo-4-carboxythiazole.

-

Substitution Reactions: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, particularly at positions 2 and 5.

-

Coordination Chemistry: The nitrogen atom in the thiazole ring can coordinate with various metal ions, making the compound potentially useful in coordination chemistry applications.

Structure-Activity Relationships

The combination of a bromine at position 2 and an ethylphenyl group at position 4 influences the compound's electronic properties and biological activities:

-

Electronic Effects: The bromine withdraws electron density from the thiazole ring, while the ethylphenyl group contributes electron density through resonance, creating an electronically balanced system.

-

Lipophilicity: The ethyl substituent on the phenyl ring increases the compound's lipophilicity compared to unsubstituted or methyl-substituted analogs, potentially enhancing membrane permeability in biological systems.

-

Hydrogen Bonding: The nitrogen and sulfur atoms in the thiazole ring can participate in hydrogen bonding interactions with biological targets, influencing the compound's binding affinity.

Biological Activities and Applications

| Compound | Concentration Added (μg/mL) | Concentration Recovered (μg/mL) | Percentage |

|---|---|---|---|

| RN86 | 20 | 1.54 | 7.7 |

| RN86 | 200 | 1.69 | 0.8 |

| RN88 | 20 | 1.03 | 5.2 |

| RN88 | 200 | 4.30 | 2.2 |

| RJ37 | 20 | 0.58 | 2.9 |

| RJ37 | 200 | 0.93 | 0.5 |

| RVJ42 | 20 | 0.21 | 1.1 |

| RVJ42 | 200 | 0.43 | 0.2 |

Note: Data adapted from studies on related thiazole derivatives

-

Antimicrobial Potential: The presence of both the thiazole core and bromine substituent suggests potential antimicrobial activity, as observed in similar brominated heterocycles.

Research Findings on Similar Thiazole Derivatives

Research on structurally related thiazole compounds provides insights into the potential applications of 2-bromo-4-(4-ethylphenyl)Thiazole:

-

Antifungal Mechanism: Studies suggest that certain thiazole derivatives target the enzyme lanosterol 14α-demethylase (CYP51), interfering with ergosterol biosynthesis in fungal cell membranes .

-

Synergistic Effects: Thiazole derivatives have demonstrated synergistic effects when combined with established antifungal agents such as fluconazole, potentially overcoming drug resistance mechanisms .

-

In Vivo Efficacy: In animal models of cryptococcal infection, thiazole derivatives increased survival rates and reduced fungal burden in critical organs, including the brain .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume